molecular formula C9H11NO5 B8568309 2-(2-Methoxy-4-nitrophenoxy)ethanol

2-(2-Methoxy-4-nitrophenoxy)ethanol

Cat. No. B8568309
M. Wt: 213.19 g/mol
InChI Key: PSTWXJJLXIZRJY-UHFFFAOYSA-N
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Patent
US06300368B1

Procedure details

2-Methoxy-4-nitrophenol (10.2 g), ethylene carbonate (5.66 g) and tetrabutylammonium iodide (2.1 g) were mixed and stirred for 2 hours at 160° C. After being cooled, all solids were dissolved into chloroform (300 ml) and the solution was washed with water (300 ml) two times. The organic layer was dehydrated with anhydrous magnesium sulfate (10 g) and concentrated under vacuum to obtain 2-(2-methoxy-4-nitrophenoxy)ethanol (12.0 g) as yellowish solid.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[OH:12].C1(=O)O[CH2:16][CH2:15][O:14]1>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[O:12][CH2:16][CH2:15][OH:14] |f:2.3|

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
5.66 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
2.1 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 160° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
WASH
Type
WASH
Details
the solution was washed with water (300 ml) two times
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(OCCO)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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